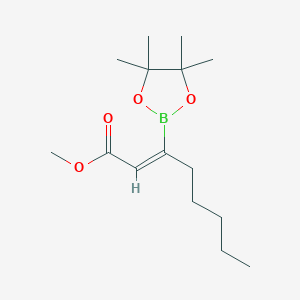

Methyl (Z)-oct-2-enoate-3-boronic acid pinacol ester

Description

Properties

Molecular Formula |

C15H27BO4 |

|---|---|

Molecular Weight |

282.19 g/mol |

IUPAC Name |

methyl (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oct-2-enoate |

InChI |

InChI=1S/C15H27BO4/c1-7-8-9-10-12(11-13(17)18-6)16-19-14(2,3)15(4,5)20-16/h11H,7-10H2,1-6H3/b12-11- |

InChI Key |

KIZPVRIPRYPEAY-QXMHVHEDSA-N |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C(=C\C(=O)OC)/CCCCC |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(=CC(=O)OC)CCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (Z)-oct-2-enoate-3-boronic acid pinacol ester typically involves the reaction of an appropriate boronic acid with pinacol in the presence of a dehydrating agent. One common method is the esterification of boronic acids with pinacol under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boronic acid.

Industrial Production Methods

Industrial production of boronic esters often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl (Z)-oct-2-enoate-3-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids or borates.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The boronic ester can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Palladium catalysts are often employed in Suzuki-Miyaura coupling reactions, with bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) to facilitate the reaction.

Major Products Formed

Oxidation: Boronic acids or borates.

Reduction: Alcohols.

Substitution: Biaryl compounds or other complex organic molecules.

Scientific Research Applications

Methyl (Z)-oct-2-enoate-3-boronic acid pinacol ester has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of methyl (Z)-oct-2-enoate-3-boronic acid pinacol ester involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with hydroxyl groups on enzymes or receptors, leading to inhibition or modulation of their activity. This interaction is often reversible, allowing for fine-tuning of the compound’s effects.

Comparison with Similar Compounds

Chemical Identity :

Physical Properties :

- Boiling Point : 287–288°C (literature)

- Density : 0.965 g/mL at 25°C

- Refractive Index: Not specified

- Storage: Classified under non-combustible solids (Storage Code 13) .

Synthetic Relevance :

This compound is a boronic acid pinacol ester, a critical intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing complex organic molecules, including pharmaceuticals and functional materials . Its Z-configured α,β-unsaturated ester moiety enhances reactivity in conjugate additions and cycloadditions.

Comparison with Structurally Similar Boronic Acid Pinacol Esters

Structural and Functional Group Analysis

Physicochemical Properties

- Boiling Points :

- Solubility: Boronic esters with alkyl chains (e.g., oct-2-enoate) exhibit improved solubility in non-polar solvents (e.g., THF, toluene) compared to aromatic derivatives .

Research Findings and Case Studies

- Case Study 1 : A 2021 study demonstrated the use of the target compound in synthesizing methyl 2-(pyrrol-3-yl)benzoate via Suzuki-Miyaura coupling, achieving 99% yield under optimized conditions (Pd(OAc)₂, SPhos ligand) .

Biological Activity

Methyl (Z)-oct-2-enoate-3-boronic acid pinacol ester is a boronic acid derivative that has garnered attention for its potential biological activities. This compound, like many boron-containing compounds, is being studied for its applications in medicinal chemistry, particularly in the fields of cancer treatment, antibacterial activity, and as a potential therapeutic agent for various diseases.

- Molecular Formula : C15H27BO4

- Molecular Weight : 282.18 g/mol

- Density : 0.965 g/mL at 25 °C

- Boiling Point : 287-288 °C

- Refractive Index : n20/D 1.455

Boronic acids, including this compound, are known to interact with diols and amines, which allows them to form stable complexes with biological molecules. This property is particularly useful in drug design, as it can enhance the selectivity and efficacy of therapeutic agents.

Anticancer Activity

Research indicates that boronic acid derivatives can act as proteasome inhibitors, which are crucial in regulating protein degradation within cells. For instance, studies have shown that compounds similar to methyl (Z)-oct-2-enoate have demonstrated significant inhibitory effects on cancer cell proliferation by inducing cell cycle arrest at the G2/M phase. This mechanism is vital for developing new anticancer therapies .

Antibacterial Properties

Boronic acids have also been explored for their antibacterial properties. The ability of these compounds to inhibit bacterial biofilm formation has been documented, particularly against resistant strains like Pseudomonas aeruginosa. The mechanism involves the binding of boronic acids to the polysaccharide structures on bacterial surfaces, disrupting biofilm integrity and enhancing susceptibility to antibiotics .

Research Findings and Case Studies

A review of literature reveals several case studies highlighting the biological activity of boronic acid derivatives:

- Cancer Treatment :

- Antiviral Activity :

- Inhibition of Biofilms :

Data Table: Summary of Biological Activities

| Activity Type | Evidence Level | Key Findings |

|---|---|---|

| Anticancer | High | Induces G2/M cell cycle arrest; apoptosis |

| Antibacterial | Moderate | Inhibits biofilm formation in Pseudomonas |

| Antiviral | Moderate | Inhibits HCV replication |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.